molecular formula C29H46O3 B13405473 Testosterone-16,16,17-d3 17-Decanoate

Testosterone-16,16,17-d3 17-Decanoate

Cat. No.: B13405473
M. Wt: 445.7 g/mol
InChI Key: LBERVHLCXUMDOT-PINOYNMSSA-N
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Description

Testosterone-16,16,17-d3 17-Decanoate is a synthetic derivative of testosterone, a primary male sex hormone and anabolic steroid. This compound is characterized by the presence of three deuterium atoms at positions 16 and 17, which makes it a stable isotope-labeled compound. It is primarily used in scientific research for various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Testosterone-16,16,17-d3 17-Decanoate involves the introduction of deuterium atoms into the testosterone molecule. This can be achieved through several synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of testosterone can lead to the incorporation of deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Chemical Reactions Analysis

Types of Reactions

Testosterone-16,16,17-d3 17-Decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The decanoate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Testosterone-16,16,17-d3 17-Decanoate has a wide range of applications in scientific research, including:

Mechanism of Action

Testosterone-16,16,17-d3 17-Decanoate exerts its effects by binding to androgen receptors in target tissues. The ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements on chromosomal DNA. This binding modulates the transcription of androgen-responsive genes, leading to the development of male secondary sexual characteristics and anabolic effects .

Comparison with Similar Compounds

Similar Compounds

    Testosterone Decanoate: A non-deuterated form of the compound used in hormone replacement therapy.

    Testosterone Enanthate: Another testosterone ester with a different ester chain length.

    Testosterone Propionate: A shorter-acting testosterone ester.

Uniqueness

The presence of deuterium atoms in Testosterone-16,16,17-d3 17-Decanoate makes it unique compared to other testosterone esters. This isotopic labeling provides enhanced stability and allows for precise analytical measurements in research applications .

Properties

Molecular Formula

C29H46O3

Molecular Weight

445.7 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] decanoate

InChI

InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3/t23-,24-,25-,26-,28-,29-/m0/s1/i15D2,26D

InChI Key

LBERVHLCXUMDOT-PINOYNMSSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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